Pronetalol
Overview
Description
It was the first beta blocker to be developed by James Black and associates at Imperial Chemical Industries and entered clinical use in November 1963 . it was never widely used due to its carcinogenicity in mice, which was thought to result from the formation of a carcinogenic naphthalene epoxide metabolite .
Mechanism of Action
Mode of Action
Pronethalol acts as a non-selective beta receptor antagonist It competes with sympathomimetic neurotransmitters for binding to receptors, which inhibits sympathetic stimulation of the heart .
Biochemical Pathways
It’s known that beta blockers like pronethalol can affect the cardiac muscle and constrict the smooth muscle . This can lead to a decrease in blood pressure and a decrease in cardiac contractility .
Pharmacokinetics
It’s known that the activity in the arylaminoethanol and aryloxyaminopropanol group of β-blockers is higher in their (–)-enantiomers as compared with the (+)-enantiomers . This suggests that the stereochemistry of the compound may play a role in its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of pronethalol’s action are complex and multifaceted. For example, it has been shown to decrease the expression of the pro-proliferative Ki-67 and the pro-survival Bcl-2 markers and increase pro-apoptotic p53 expression . This suggests that pronethalol can influence cell proliferation and survival.
Action Environment
The action, efficacy, and stability of pronethalol can be influenced by various environmental factors. While specific data on pronethalol is limited, it’s known that factors such as the presence of other drugs, the patient’s overall health status, and even genetic factors can influence the action of beta blockers
Biochemical Analysis
Biochemical Properties
Pronethalol is a specific competitive antagonist of adrenoceptive β-receptors . The (-) isomer of pronethalol has been shown to be 40 times as active as the (+) isomer . It also has antifibrillatory activity greater than that of quinidine , and has been shown to be a local anaesthetic twice as potent as procaine .
Cellular Effects
Pronethalol has been found to decrease RBPJκ to reduce Sox2 in cerebral arteriovenous malformation . It stabilizes endothelial cell differentiation and lumen formation, thereby limiting cerebral arteriovenous malformations .
Molecular Mechanism
The molecular mechanism of pronethalol involves blocking β-adrenergic receptors . The key difference between pronethalol and subsequent beta blockers was the inclusion of an oxymethylene group (-O-CH2-) between the aryl and ethanolamine moieties of pronethalol, greatly increasing the potency of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pronetalol can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-naphthol with epichlorohydrin to form 2-(chloromethyl)-1-naphthol. This intermediate is then reacted with isopropylamine to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pronetalol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene epoxide, which is believed to be carcinogenic.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Naphthalene epoxide.
Substitution: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
Pronetalol has been used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-adrenergic antagonist that replaced pronetalol due to its safer profile.
Atenolol: A selective beta-1 adrenergic antagonist used to treat hypertension and angina.
Metoprolol: Another selective beta-1 adrenergic antagonist with similar uses to atenolol.
Uniqueness
This compound was unique as the first beta blocker to be developed and used clinically. its carcinogenicity limited its use, leading to the development of safer alternatives like propranolol .
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSANNODOVBCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021193 | |
Record name | Pronethalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-80-8 | |
Record name | Pronethalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pronetalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pronethalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRONETALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pronethalol's primary mechanism of action?
A1: Pronethalol functions as a beta-adrenergic receptor antagonist, meaning it blocks the effects of adrenaline and noradrenaline on these receptors. [, , , , , , ]
Q2: How does Pronethalol affect heart rate and rhythm?
A2: Pronethalol generally causes a decrease in heart rate (bradycardia) by blocking the stimulatory effects of catecholamines on cardiac beta-adrenergic receptors. [, , , , , , , ] It also demonstrates antiarrhythmic effects, particularly against arrhythmias induced by digitalis or certain hydrocarbons combined with epinephrine. [, , , , , , , , , ]
Q3: Does Pronethalol affect blood pressure?
A3: Pronethalol can cause a fall in blood pressure, particularly when administered rapidly. [, , , ] While it can reduce blood pressure in hypertensive patients after prolonged oral administration, its hypotensive effect after intravenous administration is less consistent. [, ]
Q4: How does Pronethalol impact the effects of isoproterenol?
A4: Pronethalol effectively blocks the positive inotropic and chronotropic effects of isoproterenol on the heart. [, , , ] It also counteracts isoproterenol-induced vasodilatation. [, , ]
Q5: Does Pronethalol affect motor nerve terminals?
A5: Research suggests that Pronethalol can depress activity in motor nerve terminals, as demonstrated in studies on the soleus motor nerve terminal preparation. [] This effect is separate from its beta-adrenergic blocking actions.
Q6: How does Pronethalol influence the actions of ouabain?
A6: Studies show that Pronethalol can antagonize some effects of ouabain, a cardiac glycoside. Pronethalol can temporarily reverse ouabain-induced arrhythmias to sinus rhythm, and this effect is thought to be independent of beta-adrenergic blockade. [, , ]
Q7: What are the potential benefits of Pronethalol in treating vascular calcification?
A7: Recent research suggests that Pronethalol might reduce vascular calcification by decreasing the expression of Sox2 in arterial endothelium, thereby limiting endothelial-mesenchymal transitions. [] This potential therapeutic benefit requires further investigation.
Q8: What is the molecular formula and weight of Pronethalol?
A8: Pronethalol has the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. []
Q9: Is spectroscopic data available for Pronethalol?
A9: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention the structural relationship between Pronethalol and Propranolol, highlighting the difference in their naphthalene ring substituents. [, ]
Q10: How does Pronethalol's structure relate to its beta-adrenergic blocking activity?
A10: The presence of the isopropylaminoethanol side chain, characteristic of beta-adrenergic antagonists, is crucial for Pronethalol's activity. [, , ] The naphthalene ring structure also contributes to its potency.
Q11: How does Pronethalol's activity compare to its dextro isomer?
A11: The dextro isomer of Pronethalol exhibits significantly less beta-adrenergic receptor blocking activity compared to the levo isomer. [] This difference highlights the importance of stereochemistry in Pronethalol's interaction with its target.
Q12: How does the activity of Pronethalol compare to Propranolol?
A12: Propranolol demonstrates greater potency as a beta-adrenergic antagonist compared to Pronethalol. [, , , , ] This difference in potency is attributed to structural modifications in the naphthalene ring.
Q13: What is known about the stability of Pronethalol?
A13: While the research primarily focuses on Pronethalol's pharmacological effects, its rapid withdrawal from clinical use due to carcinogenicity in mice suggests potential stability limitations. [, , ]
Q14: How is Pronethalol absorbed and distributed in the body?
A14: While specific details about Pronethalol's absorption and distribution are not provided, research mentions its ability to cross the blood-brain barrier, leading to central nervous system effects like tremors and convulsions at high doses. []
Q15: What is known about the metabolism and excretion of Pronethalol?
A15: The provided research papers primarily focus on Pronethalol's pharmacological effects and do not provide detailed information on its metabolism and excretion pathways.
Q16: How does the duration of action of Pronethalol compare to its beta-blocking effects?
A16: Interestingly, a single injection of Pronethalol produces a brief antiarrhythmic effect, while its blockade of isoproterenol's chronotropic action persists for several hours. [] This difference suggests varying durations of action depending on the specific physiological response being measured.
Q17: What in vitro models have been used to study Pronethalol's effects?
A17: Researchers have utilized various in vitro models, including isolated rabbit left atria, [, , ] guinea-pig atria, [, ] and tracheal chain preparations, [] to investigate Pronethalol's inotropic, chronotropic, and smooth muscle relaxant properties.
Q18: What animal models have been used to study Pronethalol?
A18: Pronethalol's effects have been extensively studied in various animal models, including dogs, [, , , , , , , , ] guinea pigs, [, , , , , ] rats, [, , ] rabbits, [, , , ] and mice. [, , , ] These models helped elucidate its cardiovascular effects, antiarrhythmic properties, and potential for carcinogenicity.
Q19: What are the known toxic effects of Pronethalol?
A20: Pronethalol can induce tumors, primarily thymic lymphosarcomas, in mice after prolonged administration. [, , ] This carcinogenic potential led to its withdrawal from clinical use. In other animal models, high doses of Pronethalol caused tremors, convulsions, and circulatory failure. [, ]
Q20: What are some alternatives to Pronethalol?
A21: Propranolol, a structurally similar beta-adrenergic blocker, emerged as a safer and more potent alternative to Pronethalol. [, , , , , ] Other beta-blockers are also available for treating cardiovascular conditions.
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